Cas no 828254-18-8 ((S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid)

(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid structure
828254-18-8 structure
Product Name:(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid
CAS-Nr.:828254-18-8
MF:C12H23NO4
MW:245.315324068069
MDL:MFCD07372886
CID:682125
PubChem ID:56971824
Update Time:2024-10-27

(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid
    • Boc-(S)-2-(aminomethyl)-4-methylpentanoic acid
    • Pentanoic acid,2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methyl-, (2S)-
    • (2S)-2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-methylpentanoic acid (ACI)
    • (S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoicacid
    • (2S)-4-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid
    • AKOS016842302
    • FS-6558
    • (S)-N-Boc-2-(aminomethyl)-4-methylpentanoic Acid
    • DTXSID80719305
    • DS-019148
    • (2S)-2-{[(TERT-BUTOXYCARBONYL)AMINO]METHYL}-4-METHYLPENTANOIC ACID
    • (2S)-2-({[(tert-butoxy)carbonyl]amino}methyl)-4-methylpentanoic acid
    • CS-0038055
    • SCHEMBL13109074
    • 828254-18-8
    • MDL: MFCD07372886
    • Inchi: 1S/C12H23NO4/c1-8(2)6-9(10(14)15)7-13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1
    • InChI-Schlüssel: WWKOREWJYZNXDX-VIFPVBQESA-N
    • Lächelt: [C@H](C(=O)O)(CC(C)C)CNC(=O)OC(C)(C)C

Berechnete Eigenschaften

  • Genaue Masse: 245.16270821g/mol
  • Monoisotopenmasse: 245.16270821g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 17
  • Anzahl drehbarer Bindungen: 8
  • Komplexität: 268
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topologische Polaroberfläche: 75.6Ų

(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM185627-1g
(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid
828254-18-8 97%
1g
$631 2021-06-09
abcr
AB390295-100 mg
Boc-(S)-2-(Aminomethyl)-4-methylpentanoic acid; .
828254-18-8
100MG
€230.80 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TY923-50mg
(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid
828254-18-8 97%
50mg
550.0CNY 2021-07-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TY923-200mg
(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid
828254-18-8 97%
200mg
1372.0CNY 2021-07-15
Fluorochem
215234-250mg
S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid
828254-18-8 95%
250mg
£185.00 2022-03-01
Fluorochem
215234-1g
S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid
828254-18-8 95%
1g
£462.00 2022-03-01
eNovation Chemicals LLC
Y1049608-100mg
Boc-(S)-2-(aMinoMethyl)-4-Methylpentanoic acid
828254-18-8 97%
100mg
$175 2024-06-06
eNovation Chemicals LLC
Y1049608-250mg
Boc-(S)-2-(aMinoMethyl)-4-Methylpentanoic acid
828254-18-8 97%
250mg
$215 2023-09-04
eNovation Chemicals LLC
Y1049608-1g
Boc-(S)-2-(aMinoMethyl)-4-Methylpentanoic acid
828254-18-8 97%
1g
$490 2023-09-04
Chemenu
CM185627-1g
(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid
828254-18-8 97%
1g
$586 2023-02-18

(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Sodium sulfate Solvents: Methanol ;  1 h, rt
2.1 Catalysts: L-Proline Solvents: Dimethylformamide ;  rt → -25 °C; -25 °C
2.2 24 h, -25 °C
2.3 Reagents: Sodium borohydride Solvents: Methanol ;  -25 °C; 20 min, cooled
2.4 Reagents: Ammonium chloride Solvents: Water ;  0 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 40 - 60 psi, rt
3.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  overnight, rt
4.1 Solvents: Acetone ;  0 °C; 12 h, 0 °C → rt
4.2 Reagents: Isopropanol ;  overnight, rt
Referenz
Practical synthesis of enantiomerically pure β2-amino acids via proline-catalyzed diastereoselective aminomethylation of aldehydes
Chi, Yonggui; et al, Journal of the American Chemical Society, 2007, 129(18), 6050-6055

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 -
2.1 Reagents: Potassium carbonate ,  Sodium sulfate Solvents: Methanol ;  1 h, rt
3.1 Catalysts: L-Proline Solvents: Dimethylformamide ;  rt → -25 °C; -25 °C
3.2 24 h, -25 °C
3.3 Reagents: Sodium borohydride Solvents: Methanol ;  -25 °C; 20 min, cooled
3.4 Reagents: Ammonium chloride Solvents: Water ;  0 °C
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 40 - 60 psi, rt
4.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  overnight, rt
5.1 Solvents: Acetone ;  0 °C; 12 h, 0 °C → rt
5.2 Reagents: Isopropanol ;  overnight, rt
Referenz
Practical synthesis of enantiomerically pure β2-amino acids via proline-catalyzed diastereoselective aminomethylation of aldehydes
Chi, Yonggui; et al, Journal of the American Chemical Society, 2007, 129(18), 6050-6055

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Solvents: Acetone ;  0 °C; 12 h, 0 °C → rt
1.2 Reagents: Isopropanol ;  overnight, rt
Referenz
Practical synthesis of enantiomerically pure β2-amino acids via proline-catalyzed diastereoselective aminomethylation of aldehydes
Chi, Yonggui; et al, Journal of the American Chemical Society, 2007, 129(18), 6050-6055

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 40 - 60 psi, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  overnight, rt
2.1 Solvents: Acetone ;  0 °C; 12 h, 0 °C → rt
2.2 Reagents: Isopropanol ;  overnight, rt
Referenz
Practical synthesis of enantiomerically pure β2-amino acids via proline-catalyzed diastereoselective aminomethylation of aldehydes
Chi, Yonggui; et al, Journal of the American Chemical Society, 2007, 129(18), 6050-6055

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Catalysts: L-Proline Solvents: Dimethylformamide ;  rt → -25 °C; -25 °C
1.2 24 h, -25 °C
1.3 Reagents: Sodium borohydride Solvents: Methanol ;  -25 °C; 20 min, cooled
1.4 Reagents: Ammonium chloride Solvents: Water ;  0 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 40 - 60 psi, rt
2.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  overnight, rt
3.1 Solvents: Acetone ;  0 °C; 12 h, 0 °C → rt
3.2 Reagents: Isopropanol ;  overnight, rt
Referenz
Practical synthesis of enantiomerically pure β2-amino acids via proline-catalyzed diastereoselective aminomethylation of aldehydes
Chi, Yonggui; et al, Journal of the American Chemical Society, 2007, 129(18), 6050-6055

(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid Raw materials

(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid Preparation Products

(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:828254-18-8)(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid
Bestellnummer:A864339
Bestandsstatus:in Stock
Menge:250mg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:45
Preis ($):173.0
Email:sales@amadischem.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:828254-18-8)(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid
A864339
Reinheit:99%
Menge:250mg
Preis ($):173.0
Email